2-(2,4-Dibromo-6-methylphenoxy)acetamide
Description
2-(2,4-Dibromo-6-methylphenoxy)acetamide is a brominated phenoxy acetamide derivative with the molecular formula C₁₆H₁₃Br₂ClN₂O₄ and a molecular weight of 492.55 g/mol . The compound features a phenoxy core substituted with two bromine atoms at positions 2 and 4, a methyl group at position 6, and an acetamide moiety linked to a 5-chloro-4-nitro-2-methylphenyl group. Its physicochemical properties include a predicted density of 1.761 g/cm³ and a boiling point of 612.9±55.0 °C, suggesting high thermal stability .
Properties
Molecular Formula |
C9H9Br2NO2 |
|---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) |
InChI Key |
VPVWIPCHRPGPFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)N)Br)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Phenoxy acetamide derivatives share a common scaffold but differ in substituents, which critically influence their biological and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound may increase reactivity or toxicity compared to methyl or triazole substituents in analogs.
Auxin-Like Agonists
- WH7 : Exhibits potent auxin-like activity in Arabidopsis, stimulating root growth and gene expression via auxin pathways. The triazole group may enhance binding to auxin receptors .
- Compound 533 : A synthetic auxin agonist with structural similarity to 2,4-D (a commercial herbicide), suggesting herbicidal applications .
Anti-Cancer and Anti-Microbial Activity
- Phenoxy Acetamides (Compounds 38–40): Derivatives with pyrrolidine, piperidine, or morpholine groups show anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines .
- Anti-Fungal Acetamides (Compounds 47–50) : Benzo[d]thiazole-sulfonyl derivatives exhibit gram-positive antibacterial and antifungal activity .
- Target Compound : Bromine’s electronegativity and steric effects might enhance interactions with microbial or cancer cell targets, though empirical data are lacking.
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility relative to analogs like WH7, which has a polar triazole moiety.
- Stability : Higher molecular weight and bromine content may confer resistance to metabolic degradation.
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